1-(2-氯-6-氟苄基)-3-苯基-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

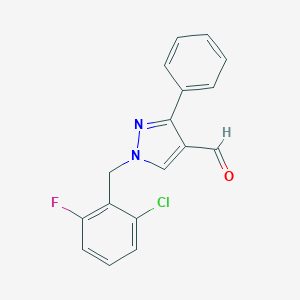

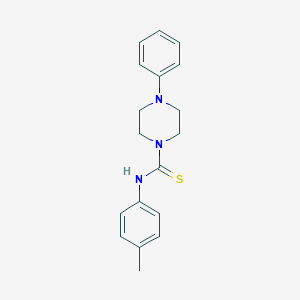

“1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound. Based on its name, it contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group, a 2-chloro-6-fluorobenzyl group, and a carbaldehyde group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, the compound has a phenyl group (a six-membered carbon ring), a 2-chloro-6-fluorobenzyl group (a benzyl group with chlorine and fluorine substituents), and a carbaldehyde group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen) .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in the molecule. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds. The carbaldehyde group could be involved in oxidation and reduction reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of electronegative atoms like chlorine and fluorine might make the compound polar, affecting its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

科学研究应用

抗惊厥药和中枢神经系统药物

研究表明,合成和评估了与 1-(2-氯-6-氟苄基)-3-苯基-1H-吡唑-4-甲醛在结构上相关的化合物,展示了它们作为抗惊厥药和中枢神经系统 (CNS) 药物的潜力。例如,合成了取代的 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]吡嗪,并测试了它们对大鼠最大电休克诱发的癫痫发作的抗惊厥活性,结果表明该类中的某些化合物具有有效的活性 (Kelley 等人,1995 年)。此外,合成螺并[异苯并呋喃-1(3H),4'-哌啶] 作为潜在的中枢神经系统药物表明它们具有强大的活性,在各种范例中与标准药物相当,强调了它们作为抗精神病药的潜力 (Allen 等人,1978 年)。

抗炎和镇痛活性

吡唑啉衍生物已被评估其抗炎和镇痛特性。例如,吡唑啉双膦酸酯在关节炎和慢性炎症的动物模型中显示出显着的抑制作用,表明它们作为抗炎药的潜力,可用于治疗与炎症性疾病相关的慢性组织损伤 (Nugent 等人,1993 年)。此外,合成和评估 5-酰基-1,2-二氢-3H-吡咯并[1,2-a]吡咯-1-羧酸及其衍生物证明了有效的抗炎和镇痛活性,媲美吲哚美辛等既定药物 (Muchowski 等人,1985 年)。

抗氧化和抗锥虫活性

合成了含有吡唑、萘和吡唑啉/异恶唑啉部分的新型杂化物,并评估了它们的抗氧化活性,证明了显着的体外和体内抗氧化潜力 (Ali 等人,2020 年)。此外,1-苄基-3-芳基-2-硫代乙内酰脲衍生物被确定为新的抗锥虫布鲁氏菌药物,展示了结构相关化合物在对抗寄生虫感染中的潜力 (Buchynskyy 等人,2017 年)。

成像和放射性配体开发

与 1-(2-氯-6-氟苄基)-3-苯基-1H-吡唑-4-甲醛在结构上相关的化合物也因其在成像和放射性配体开发中的潜力而被探索。合成了取代的 [18F]咪唑并[1,2-a]吡啶和 [18F]吡唑并[1,5-a]嘧啶,并评估了它们在正电子发射断层扫描中用于研究外周苯二氮卓受体的作用,突出了这些化合物在神经退行性疾病研究中的相关性 (Fookes 等人,2008 年)。

作用机制

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

安全和危害

未来方向

属性

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O/c18-15-7-4-8-16(19)14(15)10-21-9-13(11-22)17(20-21)12-5-2-1-3-6-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYMCEARQQAZDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327252 |

Source

|

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196155 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

492426-26-3 |

Source

|

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B452589.png)

![ethyl 6-amino-5-cyano-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452595.png)

![2-methyl-N-[1-(4-propylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B452600.png)

![Propyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B452602.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B452606.png)

![Benzyl 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]phenyl ether](/img/structure/B452607.png)

![Propyl 4-(4-chlorophenyl)-2-{[(3,4-dimethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452609.png)

![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B452611.png)